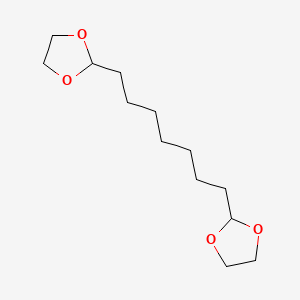
1,7-Bis(1,3-dioxolane-2-yl)heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,7-Bis(1,3-dioxolane-2-yl)heptane is an organic compound that features two 1,3-dioxolane rings attached to a heptane backbone. The dioxolane rings are five-membered cyclic ethers, which are commonly used as protecting groups in organic synthesis due to their stability and ease of formation. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,7-Bis(1,3-dioxolane-2-yl)heptane can be synthesized through the acetalization of heptane-1,7-dione with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of molecular sieves or other drying agents can also enhance the efficiency of water removal during the reaction .
Análisis De Reacciones Químicas
Types of Reactions
1,7-Bis(1,3-dioxolane-2-yl)heptane undergoes various chemical reactions, including:
Oxidation: The dioxolane rings can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dioxolane rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like organolithium or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxolane rings can yield aldehydes or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1,7-Bis(1,3-dioxolane-2-yl)heptane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 1,7-Bis(1,3-dioxolane-2-yl)heptane involves its ability to form stable cyclic structures that protect reactive functional groups during chemical reactions. The dioxolane rings can be easily formed and removed under mild conditions, making them ideal for use in multi-step synthetic processes. The compound interacts with molecular targets through its ether linkages, which can participate in hydrogen bonding and other non-covalent interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2-Bis(1,3-dioxolan-2-yl)ethane
- 1,3-Bis(1,3-dioxolan-2-yl)propane
- 1,4-Bis(1,3-dioxolan-2-yl)butane
Uniqueness
1,7-Bis(1,3-dioxolane-2-yl)heptane is unique due to its longer heptane backbone, which provides greater flexibility and potential for forming more complex structures. This makes it particularly useful in applications requiring extended molecular frameworks .
Propiedades
Número CAS |
188957-14-4 |
|---|---|
Fórmula molecular |
C13H24O4 |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
2-[7-(1,3-dioxolan-2-yl)heptyl]-1,3-dioxolane |
InChI |
InChI=1S/C13H24O4/c1(2-4-6-12-14-8-9-15-12)3-5-7-13-16-10-11-17-13/h12-13H,1-11H2 |
Clave InChI |
KLBZBKHPWGWONE-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)CCCCCCCC2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-dodecyl-6-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenol](/img/structure/B12559732.png)

![1-[3-(4-Methylpiperazin-1-yl)propyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B12559744.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)

![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)
![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)
![1,1'-[1,3-Phenylenebis(methylene)]bis(1,4,7-triazonane)](/img/structure/B12559782.png)
![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)


